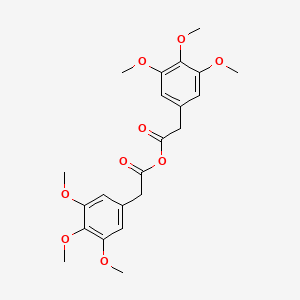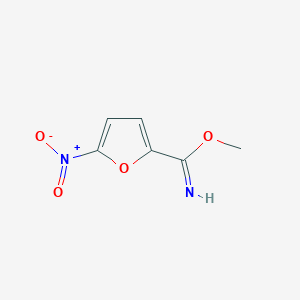
2-Furancarboximidic acid, 5-nitro-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Furancarboximidic acid, 5-nitro-, methyl ester, also known as methyl 5-nitro-2-furoate, is an organic compound with the molecular formula C6H5NO5 and a molecular weight of 171.1076 g/mol . This compound is characterized by a furan ring substituted with a nitro group and a carboximidic acid methyl ester group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarboximidic acid, 5-nitro-, methyl ester typically involves the nitration of 2-furoic acid followed by esterification. The nitration process introduces a nitro group at the 5-position of the furan ring. The esterification step involves the reaction of the nitrated furoic acid with methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the careful control of reaction conditions to ensure high yield and purity. The nitration and esterification steps are optimized for efficiency and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
2-Furancarboximidic acid, 5-nitro-, methyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Various reduced forms of the compound.
Substitution: Substituted furan derivatives.
Applications De Recherche Scientifique
2-Furancarboximidic acid, 5-nitro-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Furancarboximidic acid, 5-nitro-, methyl ester involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various effects. The furan ring structure allows for specific binding interactions with target proteins and enzymes, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 5-nitro-2-furoate
- Methyl 5-nitropyromucate
- Methyl 5-nitro-2-furylcarboxylate
Uniqueness
2-Furancarboximidic acid, 5-nitro-, methyl ester is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
6001-23-6 |
|---|---|
Formule moléculaire |
C6H6N2O4 |
Poids moléculaire |
170.12 g/mol |
Nom IUPAC |
methyl 5-nitrofuran-2-carboximidate |
InChI |
InChI=1S/C6H6N2O4/c1-11-6(7)4-2-3-5(12-4)8(9)10/h2-3,7H,1H3 |
Clé InChI |
VPSZEHQXLLLDLI-UHFFFAOYSA-N |
SMILES canonique |
COC(=N)C1=CC=C(O1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


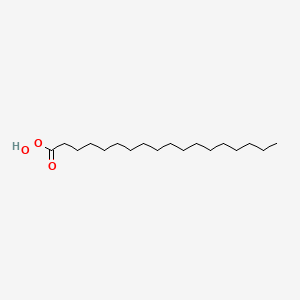

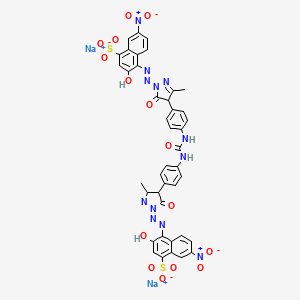
![2-[2-[5-[2-(Furan-2-yl)ethenyl]-2,4-dinitrophenyl]ethenyl]furan](/img/structure/B14731895.png)

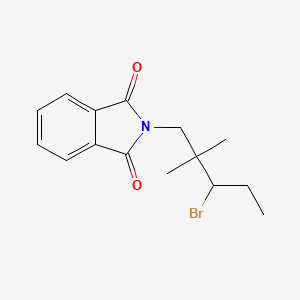

![4-((1H-naphtho[2,3-d]imidazol-2-ylmethyl)amino)benzoic acid](/img/structure/B14731931.png)
![Bicyclo[4.2.2]deca-2,4,9-triene-7,7,8,8-tetracarbonitrile](/img/structure/B14731936.png)
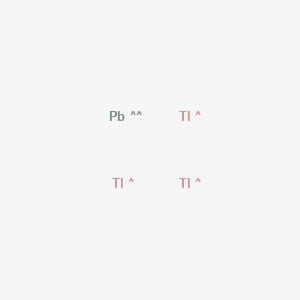

![2-[(Diethylamino)methyl]-3-methylphenyl 4-nitrobenzoate](/img/structure/B14731954.png)
